molecular formula C9H9BrN2O5 B8333532 3-bromo-4-hydroxy-N-(2-hydroxyethyl)-5-nitrobenzamide

3-bromo-4-hydroxy-N-(2-hydroxyethyl)-5-nitrobenzamide

Cat. No. B8333532
M. Wt: 305.08 g/mol
InChI Key: XILIUJLGBZNOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05002960

Procedure details

Intermediates: 5-(5-bromopentyl)-3-methylisoxazole and 2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol. The latter, a bright yellow solid, was prepared by cyclization of 3-bromo-4-hydroxy-N-(2-hydroxyethyl)-5-nitrobenzamide, yellow solid, m.p. 163°-164° C. (from methanol-isopropyl acetate). The latter was in turn prepared by bromination of 4-hydroxy-3-nitrobenzoic acid to form 5-bromo-4-hydroxy-3-nitrobenzoic acid, m.p. 233°-234° C. (yellow solid from isopropyl acetate), esterification to the corresponding methyl ester, m.p. 128°-130° C. (yellow solid from carbon tetrachloride) and reaction of the latter with 2-hydroxyethylamine.
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol isopropyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrCCCCCC1[O:11]N=C(C)C=1.[Br:13][C:14]1[CH:19]=[C:18]([C:20]2[O:21]CCN=2)[CH:17]=[C:16]([N+:25]([O-:27])=[O:26])[C:15]=1[OH:28].BrC1C=C(C=C([N+]([O-])=O)C=1O)C(NCCO)=O.CO.[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49].OC1C=CC(C(O)=O)=CC=1[N+]([O-])=O>>[Br:13][C:14]1[C:15]([OH:28])=[C:16]([N+:25]([O-:27])=[O:26])[CH:17]=[C:18]([CH:19]=1)[C:20]([OH:21])=[O:11].[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49] |f:3.4|

Inputs

Step One
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC1=CC(=NO1)C
Step Two
Name
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)C=1OCCN1)[N+](=O)[O-])O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)NCCO)C=C(C1O)[N+](=O)[O-]
Name
methanol isopropyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(C)(=O)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C(=O)O)C1)[N+](=O)[O-])O
Name
Type
product
Smiles
C(C)(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05002960

Procedure details

Intermediates: 5-(5-bromopentyl)-3-methylisoxazole and 2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol. The latter, a bright yellow solid, was prepared by cyclization of 3-bromo-4-hydroxy-N-(2-hydroxyethyl)-5-nitrobenzamide, yellow solid, m.p. 163°-164° C. (from methanol-isopropyl acetate). The latter was in turn prepared by bromination of 4-hydroxy-3-nitrobenzoic acid to form 5-bromo-4-hydroxy-3-nitrobenzoic acid, m.p. 233°-234° C. (yellow solid from isopropyl acetate), esterification to the corresponding methyl ester, m.p. 128°-130° C. (yellow solid from carbon tetrachloride) and reaction of the latter with 2-hydroxyethylamine.
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol isopropyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrCCCCCC1[O:11]N=C(C)C=1.[Br:13][C:14]1[CH:19]=[C:18]([C:20]2[O:21]CCN=2)[CH:17]=[C:16]([N+:25]([O-:27])=[O:26])[C:15]=1[OH:28].BrC1C=C(C=C([N+]([O-])=O)C=1O)C(NCCO)=O.CO.[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49].OC1C=CC(C(O)=O)=CC=1[N+]([O-])=O>>[Br:13][C:14]1[C:15]([OH:28])=[C:16]([N+:25]([O-:27])=[O:26])[CH:17]=[C:18]([CH:19]=1)[C:20]([OH:21])=[O:11].[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49] |f:3.4|

Inputs

Step One
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC1=CC(=NO1)C
Step Two
Name
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)C=1OCCN1)[N+](=O)[O-])O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)NCCO)C=C(C1O)[N+](=O)[O-]
Name
methanol isopropyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(C)(=O)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C(=O)O)C1)[N+](=O)[O-])O
Name
Type
product
Smiles
C(C)(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05002960

Procedure details

Intermediates: 5-(5-bromopentyl)-3-methylisoxazole and 2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol. The latter, a bright yellow solid, was prepared by cyclization of 3-bromo-4-hydroxy-N-(2-hydroxyethyl)-5-nitrobenzamide, yellow solid, m.p. 163°-164° C. (from methanol-isopropyl acetate). The latter was in turn prepared by bromination of 4-hydroxy-3-nitrobenzoic acid to form 5-bromo-4-hydroxy-3-nitrobenzoic acid, m.p. 233°-234° C. (yellow solid from isopropyl acetate), esterification to the corresponding methyl ester, m.p. 128°-130° C. (yellow solid from carbon tetrachloride) and reaction of the latter with 2-hydroxyethylamine.
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol isopropyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrCCCCCC1[O:11]N=C(C)C=1.[Br:13][C:14]1[CH:19]=[C:18]([C:20]2[O:21]CCN=2)[CH:17]=[C:16]([N+:25]([O-:27])=[O:26])[C:15]=1[OH:28].BrC1C=C(C=C([N+]([O-])=O)C=1O)C(NCCO)=O.CO.[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49].OC1C=CC(C(O)=O)=CC=1[N+]([O-])=O>>[Br:13][C:14]1[C:15]([OH:28])=[C:16]([N+:25]([O-:27])=[O:26])[CH:17]=[C:18]([CH:19]=1)[C:20]([OH:21])=[O:11].[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49] |f:3.4|

Inputs

Step One
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC1=CC(=NO1)C
Step Two
Name
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)C=1OCCN1)[N+](=O)[O-])O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)NCCO)C=C(C1O)[N+](=O)[O-]
Name
methanol isopropyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(C)(=O)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C(=O)O)C1)[N+](=O)[O-])O
Name
Type
product
Smiles
C(C)(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.